5-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide
Beschreibung
Eigenschaften
IUPAC Name |
5-chloro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O3/c1-29-16-7-2-11(20)8-14(16)18(27)24-25-10-22-17-15(19(25)28)9-23-26(17)13-5-3-12(21)4-6-13/h2-10H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUJZSYBZMMLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 383.8 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H11ClFN5O2 |
| Molecular Weight | 383.8 g/mol |
| CAS Number | 919865-37-5 |
This compound acts primarily as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2, it disrupts the cell cycle progression from the G1 phase to the S phase, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This mechanism is crucial for its anticancer activity.
Anticancer Activity
In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- MDA-MB-468 Cell Line : Compound 12b (a related derivative) increased total apoptosis by 18.98-fold compared to control and raised caspase-3 levels by 7.32-fold .
- NCI 60 Human Tumor Cell Line Panel : Various derivatives were evaluated for their antiproliferative activity, with some showing potent effects comparable to established anticancer drugs .
The compound's activity has been quantified using the MTT assay, revealing varying IC50 values across different cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MDA-MB-468 | 5.16 ± 0.4 |
| T47D | 12.20 ± 1.0 |
| MCF-10A | >100 |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in cancer therapy:
- Study on Antiproliferative Activity : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their effects on the NCI 60 panel. The most promising candidates showed enhanced selectivity and efficacy against breast cancer cell lines .
- Mechanistic Insights : The inhibition of CDK2 was confirmed through biochemical assays, illustrating how this compound can halt cell cycle progression effectively .
- Comparative Studies : In comparative analyses with other known inhibitors like sunitinib, this compound demonstrated similar or superior cytotoxicity against specific cancer types .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs share the pyrazolo[3,4-d]pyrimidinone core but differ in substituents, leading to variations in physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Key Structural and Molecular Comparisons
*Estimated based on CAS 899737-27-0 with fluorine substitution.
†Molecular weight approximated due to lack of direct data.
Key Observations:
The ethyl linker in CAS 922082-64-2 introduces flexibility but reduces rigidity, which may affect binding pocket interactions .
Electronic and Steric Modifications :
- The 2-methoxy group in the target compound’s benzamide provides electron-donating effects, contrasting with the electron-withdrawing 4-chloro substituent in CAS 922082-64-2 .
- Bulkier groups (e.g., chromene in ) may enhance target selectivity but reduce solubility .
Biological Implications :
- Compounds with halogenated aryl groups (e.g., fluorine, chlorine) often exhibit improved metabolic stability and target affinity.
- The absence of solubility or potency data in the evidence limits direct pharmacological comparisons.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to CAS 899737-27-0 (Suzuki coupling or amidation), but fluorophenyl incorporation may require specialized reagents .
- Data Gaps : Melting points, solubility, and biological activity data are unavailable in the provided evidence, necessitating further experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
